Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate
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Overview
Description
Methyl 6-oxa-2-azaspiro[34]octane-3-carboxylate is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is explored for its use in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in functional groups and specific applications.
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate:
Uniqueness
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate stands out due to its specific structural features, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)6-8(4-9-6)2-3-12-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
OXSKPIQFWAHWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCOC2)CN1 |
Origin of Product |
United States |
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